丝裂霉素F

描述

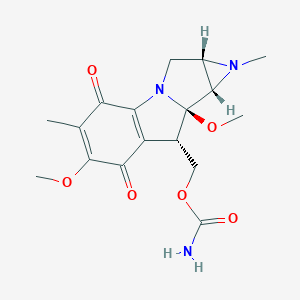

Mitomycin, also known as mitomycin-C, is an antibiotic isolated from the broth of Streptomyces caespitosus . It has been shown to have antitumor activity . The compound is heat stable, has a high melting point, and is freely soluble in organic solvents . It is a part of the mitomycins family, which are aziridine-containing natural products isolated from Streptomyces caespitosus or Streptomyces lavendulae .

Synthesis Analysis

The synthesis of mitomycins, including Mitomycin F, poses unique challenges to chemists due to the need to accommodate highly interactive functionality in a rather compact matrix . The mitomycins F are synthesized by methylation of the aziridine of mitomycin A and mitomycin C . Mitomycin G, mitomycin H, and mitomycin K are derivatives of this first series obtained by elimination of the carbamate at position 10 .Molecular Structure Analysis

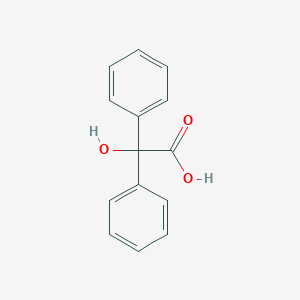

Mitomycin is a blue-violet crystalline powder with the molecular formula of C15H18N4O5, and a molecular weight of 334.33 . Its chemical name is Azirino [2’,3’:3,4] pyrrolo [1,2-a] indole-4,7-dione,6-amino-8- [ [ (aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl- [1aS- (1aα,8β,8aα,8bα)] .Chemical Reactions Analysis

Mitomycins, including Mitomycin F, are known to act as prodrugs. Their unique activity is thought to originate from their ability to transform in vivo to generate the active metabolite . The aziridine ring in the structure plays a crucial role, allowing an irreversible bis-alkylation of DNA .Physical And Chemical Properties Analysis

Mitomycin is a blue-violet, crystalline (sand-like) solid . It is freely soluble in organic solvents .科学研究应用

丝裂霉素在眼科实践中

丝裂霉素C,丝裂霉素的一种变体,广泛用于眼科医学中,以抑制伤口愈合反应并减少青光滤过手术、泪囊鼻腔吻合术、角膜屈光手术等手术中的瘢痕形成,以及各种眼部疾病。在这些应用中,其减少瘢痕形成的有效性非常显着 (Abraham, Selva, Casson, & Leibovitch, 2006).

丝裂霉素的化学合成

丝裂霉素,包括丝裂霉素C,是一种抗菌和抗癌化合物,自 20 世纪 60 年代以来一直被使用。它们的全合成中的挑战几十年来一直让化学家着迷 (Andrez, 2009).

在上消化道狭窄中的作用

丝裂霉素C 在治疗头部和颈部癌症相关宫颈狭窄和上消化道狭窄方面显示出希望。已研究了在这些情况下扩张时应用它的安全性和有效性 (Gillespie, Day, Sharma, Brodsky, & Martin-Harris, 2007).

染色体效应

1964 年的研究强调,丝裂霉素C 会诱发人类染色体断裂和重排,特别是影响染色体 1、9 和 16 (Cohen & Shaw, 1964).

在声门和声门下狭窄中的应用

已探索丝裂霉素-C 在声门和声门下狭窄的治疗和预防中的应用,显示出临床改善和用它治疗的患者术前症状的消失 (Rahbar, Valdez, & Shapshay, 2000).

与核糖体 RNA 的相互作用

丝裂霉素C 与核糖体 RNA 相互作用,抑制蛋白质翻译。在 MMC 处理以浓度依赖性方式降低 18S 核糖体 RNA 的转录水平的研究中观察到了这种效应,表明了一种新的毒性机制 (Snodgrass, Collier, Coon, & Pritsos, 2010).

在癌细胞中的细胞毒作用

丝裂霉素C 通过 Fas/FasL 依赖性途径和抑制 IL-18 在宫颈癌细胞中诱导凋亡,代表抗癌治疗中独特的作用机制 (Kang et al., 2006).

作用机制和临床局限性

包括丝裂霉素C在内的丝裂霉素通过生物还原烷基化起作用,并且主要在厌氧环境下活性。然而,潜在的严重副作用限制了它们的广泛使用 (Verweij & Pinedo, 1990).

安全和危害

Mitomycin C can affect you when breathed in . Contact can irritate the skin and eyes . High exposure may cause poor appetite, fever, nausea, headache, fatigue, and drowsiness . Repeated contact can cause severe eye damage . Repeated high exposure may affect the liver, kidneys, and blood cells . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, avoid contact with skin, eyes, or clothing, and avoid release to the environment .

未来方向

The current genetic and biochemical analysis will facilitate the investigations of the unusual enzymatic mechanisms for the structurally unique compound assembly and inspire attempts to modify the chemical scaffold of mitomycin family antibiotics . As our understanding of the molecular mechanisms driving cancer progression continues to expand, we anticipate the development of new ADCs that offer more effective and personalized therapeutic options for cancer patients .

属性

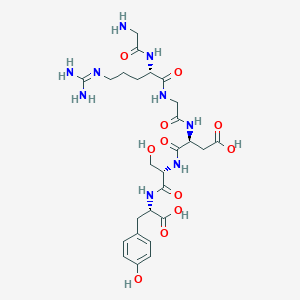

IUPAC Name |

[(4S,6S,7R,8S)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9+,15+,17-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMDHGNWABITNT-JZWICRQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939522 | |

| Record name | (6,8a-Dimethoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mitomycin F | |

CAS RN |

18209-14-8 | |

| Record name | Mitomycin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmitomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6,8a-Dimethoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ83S599K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)